Cas no 86-86-2 (1-Naphthylacetamide)

1-Naphthylacetamide structure
1-Naphthylacetamide structure
상품 이름:1-Naphthylacetamide
CAS 번호:86-86-2
MF:C12H11NO
메가와트:185.221843004227
MDL:MFCD00004047
CID:34393
PubChem ID:24862740

1-Naphthylacetamide 화학적 및 물리적 성질

이름 및 식별자

    • 1-Naphthaleneacetamide
    • 1-Naphthyl Acetamide
    • Naphthylacetamide
    • NAD
    • 2-(1-Naphthyl)acetamide
    • 1-nanphthylacetamide
    • 1-Naphthaleneacetamide Solution
    • 2-(naphthalen-1-yl)acetamide
    • Amid-Thin
    • Amid-Thin W
    • Dirigol N
    • Frufix
    • NAA Amide
    • NAAM
    • Rootone
    • Rosetone
    • Naphthaleneacetamide
    • Naphthyl acetamide
    • 1-Naphthalene acetamide
    • 1-Naphthylacetamide
    • alpha-Naphthylacetamide
    • alpha-Naphthaleneacetamide
    • alpha-NAA amide
    • 2-naphthalen-1-ylacetamide
    • 1-Naphthylamine, N-acetyl-
    • Caswell No. 588
    • alpha-Naphthaleneacetic acid amide
    • .alpha.-Naphthaleneacetamide
    • Amid kyseliny 1-naftyloctove
    • Naphthalene a
    • 2-(Naphthalene-1-yl)-acetamide
    • Diramid
    • NSC 34862
    • α-NAA amide
    • α-Naphthaleneacetamide
    • α-Naphthylacetamide
    • (Naphthalen-1-yl)acetamide (1-Naphthylacetamide)
    • MDL: MFCD00004047
    • 인치: 1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14)
    • InChIKey: XFNJVKMNNVCYEK-UHFFFAOYSA-N
    • 미소: O=C(CC1C2C(=CC=CC=2)C=CC=1)N

계산된 속성

  • 정밀분자량: 185.08400
  • 동위원소 질량: 185.084064
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 214
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 43.1
  • 상호 변형 이기종 수량: 3

실험적 성질

  • 색과 성상: 무색 결정
  • 밀도: 1.0936 (rough estimate)
  • 융해점: 182.0 to 186.0 deg-C
  • 비등점: 319.45°C (rough estimate)
  • 플래시 포인트: 208.2±22.9 °C
  • 굴절률: 1.5300 (estimate)
  • PSA: 43.09000
  • LogP: 2.56790
  • 증기압: 0.0±1.0 mmHg at 25°C
  • 용해성: 물, 에테르, 이황화탄소와 벤젠에 용해될 수 있다.

1-Naphthylacetamide 보안 정보

  • 기호: GHS05 GHS07
  • 제시어:경고
  • 신호어:Danger
  • 피해 선언: H302,H318
  • 경고성 성명: P280,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 22-41
  • 보안 지침: S26-S39-S24/25
  • RTECS 번호:QJ0590000
  • 위험물 표지: Xn
  • TSCA:Yes
  • 저장 조건:4°C에서 저장, -4°C에서 저장
  • 위험 용어:R22

1-Naphthylacetamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

1-Naphthylacetamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
381405-25G
1-Naphthaleneacetamide, 98%
86-86-2 98%
25G
¥ 85 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0624-25g
1-Naphthylacetamide
86-86-2 98.0%(N)
25g
¥265.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0624-25G
2-(1-Naphthyl)acetamide
86-86-2 >97.0%(GC)
25g
¥120.00 2024-04-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
36732-250MG
86-86-2
250MG
¥538.63 2023-01-15
Apollo Scientific
OR925498-500g
1-Naphthaleneacetamide
86-86-2 98+%
500g
£96.00 2025-03-21
Fluorochem
079058-25g
1-Naphthaleneacetamide
86-86-2 95%
25g
£15.00 2022-03-01
eNovation Chemicals LLC
D379322-25g
1-Naphthylacetamide
86-86-2 97%
25g
$175 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T118356-100g
1-Naphthylacetamide
86-86-2 98%
100g
¥236.90 2023-09-01
BAI LING WEI Technology Co., Ltd.
381405-100G
1-Naphthaleneacetamide, 98%
86-86-2 98%
100G
¥ 303 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
NN7174-25g
1-Naphthylacetamide
86-86-2 ≥96%
25g
¥90元 2023-09-15

1-Naphthylacetamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, rt
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
3.1 Solvents: Chloroform ;  rt
참조
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

합성회로 2

반응 조건
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ,  Water ;  24 h, rt
참조
Fe(III)-catalysed selective C-N bond cleavage of N-phenylamides by an electrochemical method
Xu, Yiwen; et al, RSC Advances, 2022, 12(37), 24217-24221

합성회로 3

반응 조건
1.1 Reagents: Ammonium sulfide ((NH4)2(Sx)) Solvents: Water ;  3 - 4 d, 210 - 230 °C
참조
Sulfur
Morrison, James A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

합성회로 4

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C → rt
2.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
참조
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

합성회로 5

반응 조건
1.1 Reagents: Ammonium hydroxide ,  Argentate(1-), bis(nitrato-O,O′)-, (T-4)- Solvents: 1,4-Dioxane ,  Water
참조
A method for conversion of carboxylic acids to higher homologs or their derivatives
Arndt, F.; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1935, 68, 200-8

합성회로 6

반응 조건
1.1 Reagents: Carbon dioxide ,  Water Catalysts: Phosphonium, tetrabutyl-, salt with 2(1H)-pyridinone (1:1) ;  12 h, 100 °C
참조
A CO2-mediated base catalysis approach for the hydration of triple bonds in ionic liquids
Tang, Minhao; et al, Green Chemistry, 2021, 23(24), 9870-9875

합성회로 7

반응 조건
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Isopropanol ,  Water ;  15 min, 150 °C
참조
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; et al, Green Chemistry, 2012, 14(4), 921-924

합성회로 8

반응 조건
1.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
참조
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

합성회로 9

반응 조건
1.1 Solvents: Chloroform ;  rt
참조
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

합성회로 10

반응 조건
1.1 Reagents: Acetamide Catalysts: Palladium chloride Solvents: Tetrahydrofuran ,  Water ;  22 h, rt
참조
Mild and Reversible Dehydration of Primary Amides with PdCl2 in Aqueous Acetonitrile
Maffioli, Sonia I.; et al, Organic Letters, 2005, 7(23), 5237-5239

합성회로 11

반응 조건
1.1 Reagents: Cyanuric chloride ,  Potassium carbonate ;  1 min, rt
1.2 Reagents: Ammonium thiocyanate Solvents: Tetrahydrofuran ;  5 min, rt
참조
Mechanochemical synthesis of primary amides from carboxylic acids using TCT/NH4SCN
Jaita, Subin; et al, Tetrahedron Letters, 2018, 59(39), 3571-3573

합성회로 12

반응 조건
1.1 Reagents: Hexamethyldisilazane Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  rt
참조
Pd(OAc)2-catalyzed lactonization of arylacetamides involving oxidation of C-H bonds
Uemura, Takeshi; et al, Chemistry Letters, 2015, 44(5), 621-623

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, 0 °C → rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C → rt
3.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
참조
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

합성회로 14

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, rt
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
4.1 Solvents: Chloroform ;  rt
참조
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

합성회로 15

반응 조건
1.1 Catalysts: 2,5-Dioxo-1-pyrrolidinesulfonic acid ;  2 min, rt
참조
A succinimide-N-sulfonic acid catalyst for acetylation reactions in absence of a solvent
Shirini, Farhad; et al, Cuihua Xuebao, 2013, 34(4), 695-703

합성회로 16

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
참조
Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging
Hu, Kongzhen; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 287-292

합성회로 17

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
2.1 Solvents: Chloroform ;  rt
참조
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

1-Naphthylacetamide Raw materials

1-Naphthylacetamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:86-86-2)1-Naphthylacetamide
A1207287
순결:99%
재다:1kg
가격 ($):263.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-86-2)1-Naphthaleneacetamide
3457707
순결:98%
재다:Company Customization
가격 ($):문의